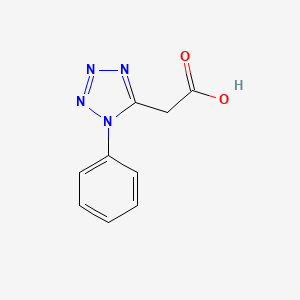

(1-phenyl-1H-tetraazol-5-yl)acetic acid

Description

(1-phenyl-1H-tetraazol-5-yl)acetic acid is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.

Properties

IUPAC Name |

2-(1-phenyltetrazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFGTGTFQXDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902343 | |

| Record name | NoName_1583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-tetraazol-5-yl)acetic acid typically involves the reaction of phenylacetonitrile with sodium azide under acidic conditions. This reaction leads to the formation of the tetrazole ring. The process can be carried out in various solvents, including water and acetonitrile, and often requires moderate temperatures to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-tetraazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

(1-phenyl-1H-tetraazol-5-yl)acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (1-phenyl-1H-tetraazol-5-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds. This interaction can affect various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

(1-phenyl-1H-tetrazol-5-yl)thioacetic acid: Similar in structure but contains a sulfur atom instead of an oxygen atom.

(1-phenyl-1H-tetrazol-5-yl)methylamine: Contains an amine group instead of the acetic acid moiety.

Uniqueness

(1-phenyl-1H-tetraazol-5-yl)acetic acid is unique due to its specific combination of the tetrazole ring and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-phenyl-1H-tetrazol-5-yl)acetic acid, and what reaction conditions are critical for optimal yield?

- Answer : Two primary methods are described:

- Route 1 : Reaction of ethyl 2-(1H-tetrazol-5-yl)acetate with a base (e.g., NaOH) followed by acidification .

- Route 2 : Cyanoacetic acid reacting with sodium azide in the presence of ZnCl₂ at controlled temperatures (40–60°C) .

- Key factors : Base strength, temperature control, and acidification pH (e.g., pH 2–3 for precipitation). Yields typically range from 60–85%, depending on purity of precursors.

Q. How does the acetic acid moiety influence the solubility and stability of this compound compared to other tetrazole derivatives?

- Answer : The acetic acid group enhances water solubility due to its polar carboxylate group, making it more amenable to aqueous reactions. Stability is maintained across a broad pH range (2–12), unlike 5-phenyltetrazole, which degrades under strongly acidic/basic conditions .

Q. What analytical techniques are recommended for confirming the structure and purity of (1-phenyl-1H-tetrazol-5-yl)acetic acid?

- Answer :

- NMR : To confirm proton environments (e.g., δ 4.2 ppm for the CH₂ group adjacent to the tetrazole ring) .

- HPLC : For purity assessment (>95% by reverse-phase C18 columns, 0.1% TFA/ACN mobile phase) .

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for derivatives of (1-phenyl-1H-tetrazol-5-yl)acetic acid?

- Answer : Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) by enhancing thermal homogeneity. For example, synthesizing 2-((4-R-3-morpholinomethylene-4H-1,2,4-triazol-5-yl)thio)acetic acid derivatives under microwave conditions achieves yields >90% compared to 70% with conventional heating .

Q. What computational tools are effective for predicting feasible synthetic pathways and retrosynthetic analysis of tetrazole-acetic acid derivatives?

- Answer : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step routes. For example, retrosynthesis of 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid was validated using PISTACHIO_RINGBREAKER data .

Q. How do crystallographic data (e.g., SHELX-refined structures) inform the reactivity of (1-phenyl-1H-tetrazol-5-yl)acetic acid in coordination chemistry?

- Answer : Single-crystal X-ray studies (e.g., using SHELXL) reveal planar tetrazole rings and hydrogen-bonding networks involving the carboxylic acid group. These interactions stabilize metal complexes (e.g., Zn²⁺), enhancing catalytic activity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectroscopic data for tetrazole-acetic acid derivatives (e.g., unexpected NMR splitting or IR shifts)?

- Answer :

- Dynamic NMR : To assess rotational barriers in hindered derivatives.

- X-ray crystallography : Resolves tautomeric ambiguities (e.g., 1H vs. 2H-tetrazole forms) .

- DFT calculations : Predict vibrational spectra and compare with experimental IR .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.